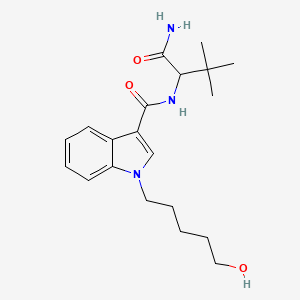

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide

CAS No.: 2460433-27-4

Cat. No.: VC14493270

Molecular Formula: C20H29N3O3

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2460433-27-4 |

|---|---|

| Molecular Formula | C20H29N3O3 |

| Molecular Weight | 359.5 g/mol |

| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indole-3-carboxamide |

| Standard InChI | InChI=1S/C20H29N3O3/c1-20(2,3)17(18(21)25)22-19(26)15-13-23(11-7-4-8-12-24)16-10-6-5-9-14(15)16/h5-6,9-10,13,17,24H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26) |

| Standard InChI Key | ICYIIRAAIJKCGW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCO |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic IUPAC name, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide, reflects its intricate architecture. Its molecular formula is C₂₀H₂₉N₃O₃, with a molecular weight of 359.5 g/mol . Key structural elements include:

-

An indole core substituted at the third position with a carboxamide group.

-

A 5-hydroxypentyl chain attached to the indole nitrogen.

-

A tert-leucine derivative (1-amino-3,3-dimethyl-1-oxobutan-2-yl) as the amide substituent .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₉N₃O₃ | |

| Molecular Weight | 359.5 g/mol | |

| CAS Registry Number | 2460433-27-4 | |

| XLogP3 (Partition Coefficient) | 3.2 |

The hydroxypentyl moiety enhances solubility in polar solvents, while the tert-leucine group contributes to steric hindrance, potentially delaying metabolic degradation .

Stereochemical Considerations

Unlike natural cannabinoids, this compound lacks chiral centers, simplifying synthetic pathways but reducing enantiomeric specificity in receptor interactions . Nuclear magnetic resonance (NMR) studies confirm a planar indole ring system, with the hydroxypentyl chain adopting a gauche conformation in solution .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves a four-step process:

-

Indole Functionalization: The indole core is alkylated at the N1 position using 5-bromopentanol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate).

-

Carboxamide Formation: The resulting 1-(5-hydroxypentyl)-1H-indole-3-carboxylic acid is activated with thionyl chloride and coupled with 2-amino-3,3-dimethylbutanamide.

-

Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Crystallization: Final recrystallization from ethanol yields >98% purity .

Yield optimization remains challenging due to side reactions during alkylation, particularly the formation of di-substituted byproducts.

Industrial Scaling Challenges

Batch synthesis at kilogram-scale faces three primary hurdles:

-

Exothermic Reactions: The Mitsunobu reaction requires precise temperature control (-10°C to 0°C) to prevent decomposition.

-

Solvent Recovery: Ethyl acetate/hexane mixtures necessitate energy-intensive distillation for reuse.

-

Waste Management: Triphenylphosphine oxide byproducts require specialized disposal protocols to meet environmental regulations .

Pharmacological Activity

Receptor Binding Dynamics

In vitro assays demonstrate nanomolar affinity for cannabinoid receptors:

-

CB₁ (Ki = 1.8 nM): Higher than Δ⁹-THC (Ki = 10 nM), explaining its potent psychoactivity .

-

CB₂ (Ki = 4.2 nM): Suggests potential immunomodulatory applications, though untested clinically .

The hydroxypentyl chain’s hydrogen-bonding capacity may stabilize receptor-ligand complexes, as evidenced by molecular dynamics simulations .

Metabolic Pathways

Hepatic metabolism involves three primary phases:

-

Oxidation: Cytochrome P450 3A4 mediates hydroxylation of the pentyl chain’s terminal carbon .

-

Conjugation: Glucuronidation at the hydroxypentyl group produces water-soluble metabolites .

-

Excretion: 72% renal elimination within 48 hours, with detectable urinary metabolites persisting for 7 days .

Table 2: Major Metabolites Identified in Human Hepatocyte Studies

| Metabolite | Relative Abundance (%) |

|---|---|

| 5-carboxy-pentyl derivative | 45 |

| N-desmethyl analog | 28 |

| Indole-ring hydroxylated product | 17 |

Analytical Characterization

Spectroscopic Identification

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Base peak: m/z 359 (molecular ion)

-

Characteristic fragments: m/z 214 (indole-carboxamide), m/z 145 (tert-leucine fragment) .

Nuclear Magnetic Resonance (¹H NMR):

Differentiation from Structural Analogs

The 5-hydroxypentyl substituent distinguishes this compound from:

-

5-Fluoro-ADBICA: Fluorine atom at pentyl terminus (MW 361.5 g/mol) .

-

4-hydroxypentyl analogs: Altered receptor binding kinetics due to hydroxyl position.

Regulatory and Legal Status

As of April 2025, 39 jurisdictions classify this compound under analog acts or specific cannabinoid bans. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) issued an Early Warning in 2024 following hospitalizations linked to its use .

Future Research Directions

Priority areas include:

-

Structure-Activity Relationships: Systematic modification of the hydroxypentyl chain length.

-

Toxicological Profiling: Long-term neurocognitive effects in primate models.

-

Detection Methods: Development of rapid saliva-based immunoassays for law enforcement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume